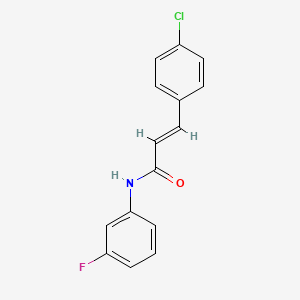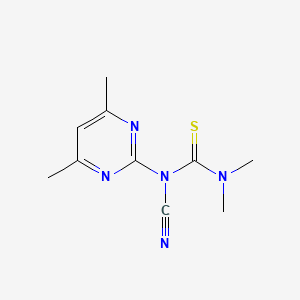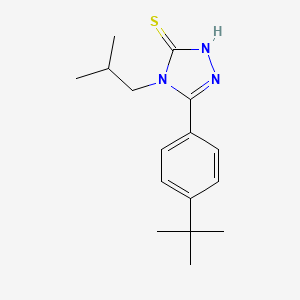
3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide, also known as FTA, is a chemical compound that has been widely studied in the field of medicinal chemistry. FTA is a synthetic compound that has shown promising results in various scientific research applications.
科学的研究の応用
3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential use in the treatment of various diseases. This compound has been shown to possess anticancer, anti-inflammatory, and antifungal properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
One of the advantages of using 3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. This compound has also been shown to possess potent biological activities, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for the research on 3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to optimize the use of this compound in various applications, such as cancer treatment and Alzheimer's disease treatment. Additionally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a promising compound that has shown potent biological activities in various scientific research applications. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
合成法
The synthesis of 3-(2-furyl)-N-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3,4,5-trimethoxyphenylacetic acid with furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with acryloyl chloride to form this compound.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-19-13-9-11(10-14(20-2)16(13)21-3)17-15(18)7-6-12-5-4-8-22-12/h4-10H,1-3H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNSMXFBDPDBCZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

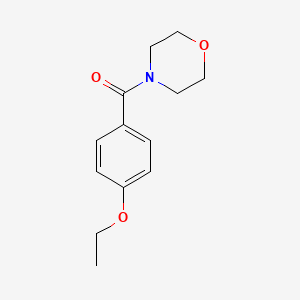
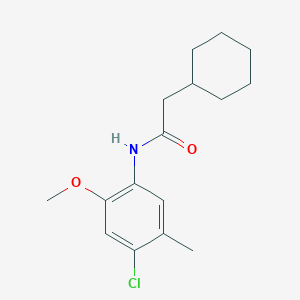
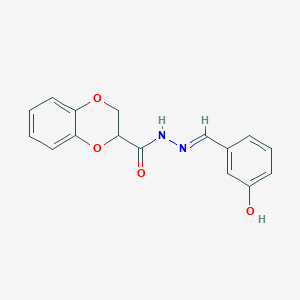
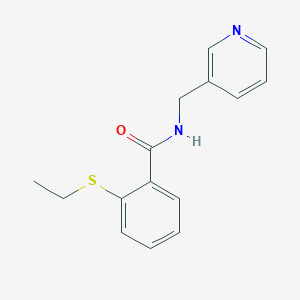
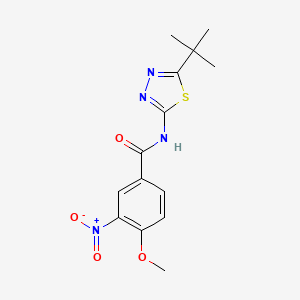
![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)
![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

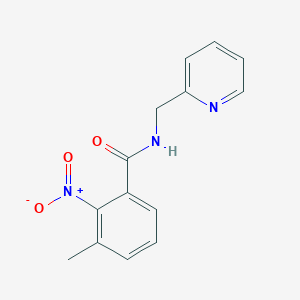
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
